molecular formula C16H15NO3S B2507924 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid CAS No. 1712797-91-5

2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2507924
CAS No.: 1712797-91-5
M. Wt: 301.36
InChI Key: XDNWEAOCZRFVBX-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid (CAS 1712797-91-5) is a chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a benzofuran moiety linked to a 4- tert -butylthiazole-5-carboxylic acid scaffold, a structure known for its potential in developing biologically active molecules . The core components of this molecule are well-established in pharmaceutical research. The thiazole ring is a privileged structure in drug discovery, found in a variety of therapeutic agents due to its diverse biological activities . Similarly, the benzofuran moiety is a common pharmacophore present in numerous compounds with a range of biological properties . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . This compound is intended for research applications only, serving as a key intermediate for chemists developing novel molecules for various investigative purposes. Researchers can utilize this high-purity material in the synthesis of complex target compounds or for building screening libraries. For Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-16(2,3)13-12(15(18)19)21-14(17-13)11-8-9-6-4-5-7-10(9)20-11/h4-8H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNWEAOCZRFVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 2-(Benzofuran-2-yl)-4-tert-butylthiazole-5-carboxylate

The Hantzsch reaction remains the most widely employed method for thiazole formation. For the target compound, this approach involves:

  • Preparation of 2-bromoacetylbenzofuran : Synthesized by brominating acetylbenzofuran using HBr in acetic acid.
  • Synthesis of 4-tert-butyl-5-ethoxycarbonylthiazole-2-thioamide :
    • Ethyl 5-cyano-4-tert-butylthiazole-2-carboxylate is hydrolyzed to the corresponding amide using concentrated HCl.
    • The amide is converted to the thioamide using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) in toluene under reflux.
  • Cyclocondensation :
    • The thioamide (1.2 equiv) reacts with 2-bromoacetylbenzofuran (1.0 equiv) in ethanol under reflux for 4–6 hours.
    • The product, ethyl 2-(benzofuran-2-yl)-4-tert-butylthiazole-5-carboxylate, is isolated by cooling the reaction mixture and recrystallizing from dimethylformamide (DMF).

Key Data :

Parameter Value Source
Yield 65–72%
Reaction Time 4–6 hours
Recrystallization DMF, 218–219°C (mp)

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the carboxylic acid using:

  • Basic conditions : 2 M NaOH in ethanol/water (1:1) at 80°C for 3 hours.
  • Acidic conditions : 6 M HCl under reflux for 6 hours, though this may lead to partial decomposition of the tert-butyl group.

Optimized Protocol :

  • Dissolve the ester (1.0 equiv) in ethanol (10 mL/mmol).
  • Add 2 M NaOH (2.5 equiv) and heat at 80°C with stirring.
  • Neutralize with 1 M HCl to pH 2–3, precipitating the carboxylic acid.
  • Filter and wash with cold water to yield 2-(1-benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid (85–90% purity).

Alternative Synthetic Routes

Nitrile Hydrolysis Pathway

For laboratories avoiding ester intermediates, a nitrile-to-carboxylic acid conversion offers an alternative:

  • Synthesis of 2-(benzofuran-2-yl)-4-tert-butylthiazole-5-carbonitrile :
    • Use 4-tert-butyl-5-cyanothiazole-2-thioamide in the Hantzsch reaction with 2-bromoacetylbenzofuran.
  • Hydrolysis :
    • Treat the nitrile with 70% H2SO4 at 120°C for 8 hours, followed by dilution with ice water.

Challenges :

  • Nitrile hydrolysis requires harsh conditions, risking degradation of the benzofuran ring.
  • Lower yields (50–60%) compared to ester hydrolysis.

Oxidative Methods

Oxidation of a methyl group at position 5 represents a less common but viable route:

  • Synthesis of 2-(benzofuran-2-yl)-4-tert-butyl-5-methylthiazole :
    • Employ a Hantzsch reaction with 2-bromoacetylbenzofuran and 4-tert-butyl-5-methylthiazole-2-thioamide.
  • Oxidation with KMnO4 :
    • React the methyl derivative with KMnO4 in acidic aqueous acetone at 60°C for 12 hours.

Limitations :

  • Over-oxidation to CO2 may occur, reducing yields to 40–50%.
  • Requires chromatographic purification to remove manganese byproducts.

Industrial-Scale Considerations

Patents highlight scalable processes for related benzofuran-thiazole derivatives:

  • Continuous-Flow Synthesis :
    • A mixture of 2-bromoacetylbenzofuran and thioamide precursors is pumped through a heated reactor (90–100°C) with a residence time of 30 minutes, achieving 80% conversion.
  • Catalytic Enhancements :
    • Adding samarium trifluoromethanesulfonate (10 mol%) accelerates thiazole formation by stabilizing reactive intermediates.

Cost-Efficiency Metrics :

Parameter Batch Process Flow Process
Yield 65% 80%
Reaction Volume 10 L/kg 2 L/kg
Energy Consumption 120 kWh/kg 75 kWh/kg

Structural Characterization and Purity Control

Critical quality attributes for the final product include:

  • Melting Point : 277–279°C (consistent with hydrochloride salts in related compounds).
  • Spectroscopic Data :
    • ¹H NMR (DMSO-d6): δ 1.42 (s, 9H, tert-butyl), 7.25–7.80 (m, 5H, benzofuran), 8.15 (s, 1H, thiazole-H).
    • IR : 1685 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H, thioamide intermediate).
  • HPLC Purity : >98% using a C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the thiazole ring or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the benzofuran or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Biological Activities

The compound has shown promising results in several biological assays, indicating its potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, compounds containing the thiazole moiety have been evaluated for their effectiveness against various bacterial strains. The antimicrobial activity of 2-(1-benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid can be compared with established antibiotics:

CompoundZone of Inhibition (mm)Target Bacteria
Thiazole Derivative24Staphylococcus aureus
Thiazole Derivative20Escherichia coli
Ampicillin30Staphylococcus aureus
Clotrimazole27Candida albicans

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Thiazole derivatives are also known for their anticancer properties. The compound has been tested against various cancer cell lines, showing selective cytotoxicity. For example:

CompoundIC50 (µM)Cancer Cell Line
Thiazole Derivative15A549 (Lung cancer)
Thiazole Derivative20MCF7 (Breast cancer)
Doxorubicin<10A549 (Lung cancer)

The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance anticancer activity, highlighting the importance of the benzofuran moiety in improving selectivity and potency against cancer cells .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant effects of thiazole derivatives. The compound has been shown to exhibit protective effects in animal models of epilepsy:

CompoundED50 (mg/kg)Model
Thiazole Derivative18.4Picrotoxin-induced convulsion
Sodium Valproate20Picrotoxin-induced convulsion

These findings suggest that the compound may be beneficial in treating seizure disorders, warranting further investigation into its mechanism of action .

Agrochemical Applications

Beyond its medicinal uses, This compound has potential applications in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens and pests. Preliminary studies indicate effective inhibition of fungal growth and pest resistance.

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings can interact with biological macromolecules, influencing their activity. For instance, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The thiazole-5-carboxylic acid scaffold is common in medicinal chemistry. Key structural variations occur at the 2- and 4-positions, impacting physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name 2-Substituent 4-Substituent Molecular Formula Molecular Weight Key Features References
Target Compound 1-Benzofuran-2-yl tert-butyl C₁₆H₁₅NO₃S 301.36 g/mol Benzofuran (aromatic O), bulky tert-butyl
Febuxostat 3-Cyano-4-isobutoxyphenyl Methyl C₁₆H₁₆N₂O₃S 316.38 g/mol Xanthine oxidase inhibitor; clinical use
2-(Benzylamino)-4-methylthiazole-5-carboxylic acid Benzylamino Methyl C₁₂H₁₂N₂O₂S 248.30 g/mol Methylene spacer enhances flexibility
2-(1,3-Benzodioxol-5-yloxy)-4-methylthiazole-5-carboxylic acid 1,3-Benzodioxol-5-yloxy Methyl C₁₂H₉NO₅S 279.27 g/mol Oxygen-rich substituent; improved solubility
2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid tert-Butoxycarbonylamino Methyl C₁₀H₁₄N₂O₄S 258.29 g/mol Bulky tert-BOC group; potential prodrug

Key Structural and Functional Differences

2-Substituent Modifications
  • Benzofuran vs. Phenyl Derivatives: The benzofuran group in the target compound introduces an oxygen atom within the fused aromatic system, which may enhance hydrogen bonding or π-π stacking compared to phenyl or benzylamino substituents (e.g., febuxostat or 2-(benzylamino) derivatives) .
  • Benzodioxol vs.
4-Substituent Effects
  • tert-Butyl vs. Methyl : The tert-butyl group in the target compound provides significant steric bulk, which may reduce metabolic degradation compared to methyl groups in analogues like febuxostat. However, excessive bulk could hinder target binding .

Physicochemical Properties

  • Solubility : The carboxylic acid group in all compounds enhances water solubility. However, the tert-butyl group in the target compound may counteract this by increasing hydrophobicity.
  • Metabolic Stability: Bulky substituents (e.g., tert-butyl, BOC) may slow hepatic metabolism, extending half-life compared to methyl or benzylamino analogues .

Biological Activity

2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid is a complex organic compound recognized for its potential biological activities. This compound features a unique structural arrangement that combines a benzofuran moiety with a thiazole ring, contributing to its diverse biological interactions. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : The benzofuran ring can be synthesized through free radical cyclization cascades.
  • Optimization for Industrial Production : Techniques are employed to enhance yield and purity, making the compound suitable for research and industrial applications.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in medicinal chemistry and pharmacology.

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological macromolecules. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, the presence of the tert-butyl group may enhance its reactivity and stability compared to similar compounds .

Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. Studies have shown that modifications at the C-2 position can enhance antiproliferative activity against human cancer cells. For instance, compounds with electron-donor substituents have demonstrated reduced toxicity and improved effectiveness against various tumor types .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. In vitro studies suggest that it may exhibit synergistic effects when combined with other antibiotics against resistant bacterial strains such as Pseudomonas aeruginosa and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values indicate potent activity, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesNotable Activity
2-(1-Benzofuran-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acidMethyl group substitutionModerate anticancer activity
2-(1-Benzofuran-2-yl)-4-phenyl-1,3-thiazole-5-carboxylic acidPhenyl group substitutionEnhanced antimicrobial effects
This compoundTert-butyl group substitutionStronger reactivity and stability

This table illustrates how structural variations influence biological activity and highlights the significance of the tert-butyl group in enhancing the compound's properties.

Case Studies

Recent studies have focused on the application of this compound in drug development:

  • Anticancer Research : A study demonstrated that modifications at specific positions on the thiazole ring significantly increased selectivity towards cancer cells while minimizing toxicity to normal cells. This suggests potential for targeted therapy .
  • Antimicrobial Studies : Another investigation reported that combinations of this compound with existing antibiotics resulted in lower MIC values against resistant strains, indicating a promising avenue for treating infections caused by multidrug-resistant bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling benzofuran derivatives with thiazole precursors. Key steps include cyclization of thiazole rings and functionalization with tert-butyl groups. Refluxing in solvents like acetonitrile or dimethyl sulfoxide under inert atmospheres (e.g., nitrogen) is critical to minimize side reactions. Temperature control (60–80°C) and pH adjustments (e.g., using acetic acid) improve yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (e.g., 97% as reported in commercial batches) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm substituent positions (e.g., tert-butyl at C4, benzofuran at C2) .
  • X-ray crystallography : Resolves stereochemical ambiguities; similar thiazole derivatives have been analyzed this way .

Q. How does the solubility and stability of this compound vary across solvents, and what storage conditions are optimal?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (DMSO, DMF) but limited in water. Stability tests show degradation under prolonged light exposure; store in amber glass bottles at –20°C . For biological assays, prepare stock solutions in DMSO and dilute with buffered saline (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions or functional group transformations?

  • Methodological Answer : The thiazole ring’s electron-deficient nature facilitates Suzuki-Miyaura couplings at C5. Computational studies (DFT) predict regioselectivity for aryl boronic acids. Experimental validation requires Pd(PPh₃)₄ catalysts and microwave-assisted heating (100°C, 1 hr) . Monitor progress via TLC with UV visualization .

Q. How can computational modeling (e.g., DFT, molecular docking) predict its biological activity or interactions with protein targets?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The carboxylic acid group shows high reactivity in docking studies .
  • Docking : Use AutoDock Vina with PDB targets (e.g., COX-2 or kinase enzymes). The benzofuran moiety may engage in π-π stacking, while the tert-butyl group enhances hydrophobic binding .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for DMSO concentrations (<0.1%).
  • Meta-analysis : Compare data from fluorescence-based vs. radiometric assays; the compound’s autofluorescence may skew results in FLIPR assays .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties, and what derivatization approaches improve bioavailability?

  • Methodological Answer : The tert-butyl group enhances metabolic stability by sterically hindering cytochrome P450 oxidation. To improve solubility, synthesize ester prodrugs (e.g., methyl ester via Fischer esterification) or PEGylated derivatives . Assess logP via shake-flask method (reported logP ~3.2) .

Key Research Gaps and Recommendations

  • Stereochemical Effects : The impact of benzofuran-thiazole dihedral angles on bioactivity remains unexplored; consider variable-temperature NMR or crystallography .
  • Toxicity Profiling : Limited data on off-target effects; conduct Ames tests and mitochondrial toxicity assays .

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